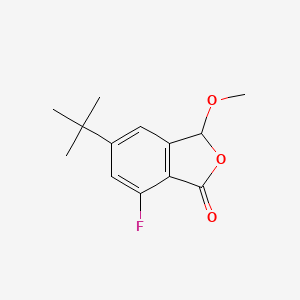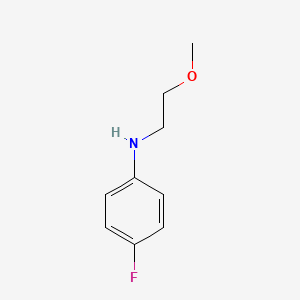
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom
Métodos De Preparación
The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Análisis De Reacciones Químicas
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .
Comparación Con Compuestos Similares
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: This compound shares the thiophene ring and bromine substitution but differs in the functional groups attached to the ring.
2-(4-Bromo-thiophen-2-yl)-ethylamine hydrochloride: This compound has a similar thiophene ring structure but includes an ethylamine group instead of the tetrahydrofuran and carbonitrile groups.
Propiedades
Fórmula molecular |
C9H8BrNOS |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2 |
Clave InChI |
RQOKCCIIZAFMPK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1C#N)C2=CC(=CS2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8700544.png)



![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)
![4-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B8700582.png)

![4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8700591.png)






